![molecular formula C20H20Cl2N4Pd B13101310 Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]-: is a coordination complex that features palladium as the central metal atom coordinated with two chloride ions and two 1-(phenylmethyl)-1H-imidazole ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- typically involves the reaction of palladium(II) chloride with 1-(phenylmethyl)-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction scheme can be represented as follows:
PdCl2+2C9H9N2→PdCl2(C9H9N2)2
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1-(phenylmethyl)-1H-imidazole ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Various ligands such as phosphines or amines can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may yield palladium(0) species.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new drugs and therapeutic agents. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its catalytic properties are exploited in processes such as hydrogenation and dehydrogenation reactions.
Wirkmechanismus
The mechanism by which Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium, dichlorobis[5-nitro-1-(phenylmethyl)-1H-benzimidazole]-: This compound features a similar coordination environment but with a different ligand structure.
Palladium, dichlorobis[1-(phenylmethyl)-1H-benzimidazole]-: Another similar compound with a slightly different ligand.
Uniqueness
Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C20H20Cl2N4Pd |
|---|---|
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
1-benzylimidazole;dichloropalladium |
InChI |
InChI=1S/2C10H10N2.2ClH.Pd/c2*1-2-4-10(5-3-1)8-12-7-6-11-9-12;;;/h2*1-7,9H,8H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
CFZCETVPDWDJJL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)CN2C=CN=C2.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


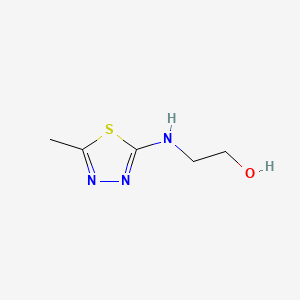
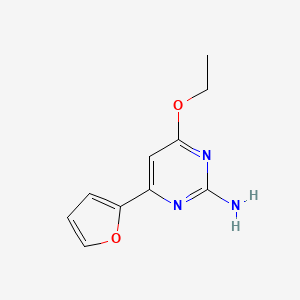
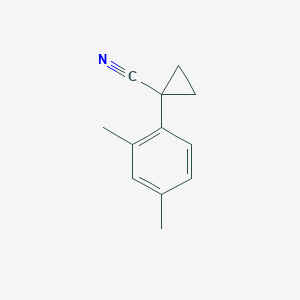
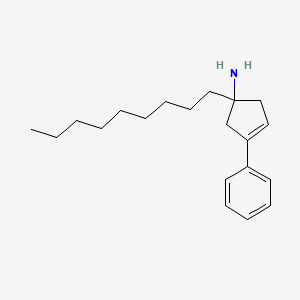
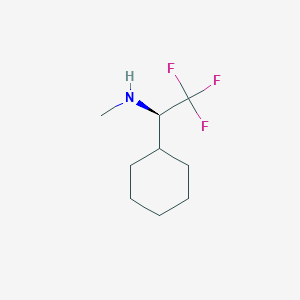
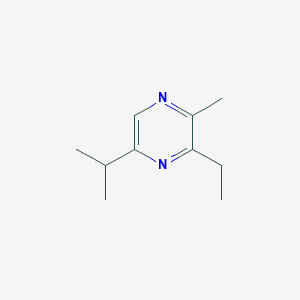
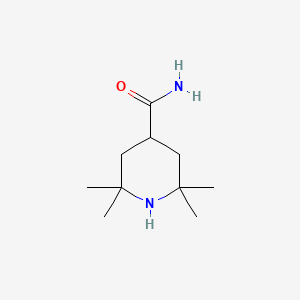
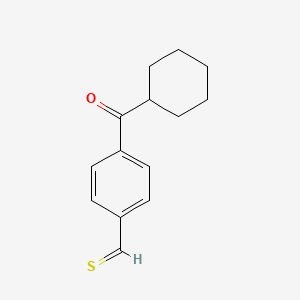
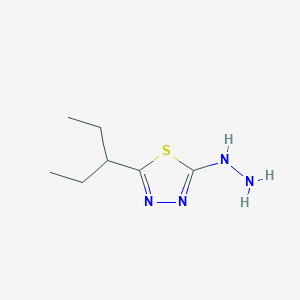
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)


